molecular formula C20H22N6OS B2788563 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034346-26-2

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2788563
CAS No.: 2034346-26-2
M. Wt: 394.5
InChI Key: UDHAEVSXLPZXDE-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydroquinazoline moiety with a piperidine ring and a benzothiadiazole carboxamide group. Its intricate molecular architecture makes it an interesting subject for research in medicinal chemistry, pharmacology, and materials science.

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s hard to comment on the potential hazards of this compound .

Future Directions

Further studies could be conducted to determine the biological activity of this compound, and to optimize its properties for potential use as a pharmaceutical. This could involve testing its activity against various biological targets, and potentially modifying its structure to improve its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrahydroquinazoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine or its derivatives.

    Benzothiadiazole Carboxamide Introduction: The final step involves coupling the benzothiadiazole carboxamide group to the piperidine-tetrahydroquinazoline intermediate using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinazoline derivatives, while reduction could lead to the formation of tetrahydroquinazoline-piperidine derivatives.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: Its structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical tool or probe.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites of these targets, thereby exerting its effects through inhibition or activation of these pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide
  • N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Uniqueness

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its benzothiadiazole carboxamide group, which imparts unique electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c27-20(13-5-6-17-18(11-13)25-28-24-17)23-14-7-9-26(10-8-14)19-15-3-1-2-4-16(15)21-12-22-19/h5-6,11-12,14H,1-4,7-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHAEVSXLPZXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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